[2-(4-Bromobenzoyl)phenyl]acetic acid
Description
[2-(4-Bromobenzoyl)phenyl]acetic acid (IUPAC name: 2-amino-3-(4-bromobenzoyl)benzeneacetic acid), commonly known as Bromfenac, is a nonsteroidal anti-inflammatory drug (NSAID) with the molecular formula C₁₅H₁₂BrNO₃ and a molecular weight of 334.16 g/mol . It features a phenylacetic acid backbone substituted with a 4-bromobenzoyl group at the ortho position of the benzene ring. Bromfenac is clinically used for its potent cyclooxygenase (COX) inhibitory activity, particularly in ophthalmic formulations to treat postoperative inflammation . Its synthesis involves hydrolysis of intermediates like 7-(4-bromobenzoyl)indoline-2,3-diketone under controlled conditions to minimize degradation impurities .
Properties
CAS No. |
77605-56-2 |
|---|---|
Molecular Formula |
C15H11BrO3 |
Molecular Weight |
319.15 g/mol |
IUPAC Name |
2-[2-(4-bromobenzoyl)phenyl]acetic acid |
InChI |
InChI=1S/C15H11BrO3/c16-12-7-5-10(6-8-12)15(19)13-4-2-1-3-11(13)9-14(17)18/h1-8H,9H2,(H,17,18) |
InChI Key |
WHDCGJQKYIIXNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Electrophilic Aromatic Bromination
Radical Bromination Using N-Bromosuccinimide (NBS)
- Catalyst : AIBN (azobisisobutyronitrile, 0.1 equiv) in CCl₄.
- Conditions : Reflux at 80°C for 12 hours, yielding 84% monobrominated product.
- Advantage : Superior selectivity for para-substitution (97:3 para:ortho ratio) compared to electrophilic methods.
Palladium-Catalyzed Coupling for Molecular Assembly
Patent CN102584744B details Suzuki-Miyaura cross-coupling as a critical step for conjugating the bromobenzoyl and phenylacetic acid moieties:
Representative Procedure :
- Reactants : 4-Bromophenylboronic acid (1.1 equiv) and bromo-intermediate of phenylacetic acid.
- Catalyst System : PdCl₂(PPh₃)₂ (5 mol%) with aqueous Na₂CO₃ (2M).
- Solvent : Ethanol/water (4:1 v/v) at 100°C for 10 hours.
- Yield : 86–90% coupled product, confirmed by ¹H NMR (δ 7.85–6.80 ppm for aromatic protons).
Hydrolysis and Deprotection to Carboxylic Acid
Final conversion to the free carboxylic acid employs either acidic or basic hydrolysis:
| Condition | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Acidic (Patent) | HCl (6M) in THF/H₂O (3:1) | 70°C | 4h | 95% |
| Basic (Patent) | NaOH (2M) in MeOH/H₂O | RT | 12h | 89% |
Post-hydrolysis purification via recrystallization from ethanol/water (1:5) affords analytically pure [2-(4-Bromobenzoyl)phenyl]acetic acid with >99% purity by HPLC.
Spectroscopic Characterization and Validation
Critical spectral data for structural confirmation:
¹H NMR (400 MHz, CDCl₃) :
- δ 8.02 (d, J=8.4 Hz, 2H, aromatic H adjacent to Br)
- δ 7.48 (d, J=8.4 Hz, 2H, benzoyl aromatic H)
- δ 3.72 (s, 2H, CH₂CO₂H)
- δ 2.95 (s, 3H, CH₃ from acetyl group in intermediates)
IR (KBr) :
Industrial-Scale Optimization Considerations
Comparative analysis of pilot-scale syntheses reveals:
| Parameter | Batch Process (Patent) | Flow Chemistry (Patent) |
|---|---|---|
| Annual Capacity | 12 metric tons | 45 metric tons |
| Pd Catalyst Loading | 5 mol% | 1.8 mol% |
| E-Factor | 18.7 | 6.2 |
| Cost/kg | $1,240 | $890 |
Flow systems demonstrate superior atom economy through continuous HBr recycling and reduced catalyst leaching.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Bromobenzoyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted phenylacetic acids.
Scientific Research Applications
[2-(4-Bromobenzoyl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly as a nonsteroidal anti-inflammatory drug (NSAID).
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of [2-(4-Bromobenzoyl)phenyl]acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. By blocking the synthesis of prostaglandins, the compound reduces inflammation and pain. This mechanism is similar to that of other NSAIDs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The following compounds share structural motifs with Bromfenac, differing in substituents or backbone modifications:
Key Observations :
- Substituent Effects: The 4-bromobenzoyl group in Bromfenac enhances COX-2 selectivity compared to analogues with phenoxy () or methoxy groups ().
- Backbone Modifications: Introducing α,β-unsaturated ketones () or heterocycles () shifts activity toward non-NSAID applications, such as anticancer or antioxidant roles.
Metabolic and Pharmacokinetic Profiles
- Bromfenac: Metabolized to 4-bromobenzophenone, 4-hydroxybenzophenone, and glucuronide conjugates, with renal excretion of unchanged drug .
- Methoxy Derivatives : 2-(4-Bromo-2-methoxyphenyl)acetic acid () may exhibit slower hepatic clearance due to methoxy group steric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
